Broad-Spectrum SSTR Binding Affinity of [Tyr1]-Somatostatin-14 Compared to Receptor-Selective Clinical Analogs
In competitive binding assays using HEK 293 cells stably expressing individual human SSTR subtypes, unlabeled [Tyr1]-Somatostatin-14 completely displaces ¹²⁵I-[Tyr1]-SST-14 from all five receptor subtypes, behaving as a universal pan-SSTR ligand. By contrast, the clinically used analog octreotide exhibits high affinity only for SSTR2 (IC₅₀ ≈ 0.4–1.0 nM) and moderate affinity for SSTR5 (IC₅₀ ≈ 7–10 nM), with negligible binding to SSTR1, SSTR3, and SSTR4 [1]. This differential profile is not a minor variation; for SSTR1 and SSTR4, octreotide shows IC₅₀ values >1,000 nM, representing a >1,000-fold selectivity gap relative to [Tyr1]-SST-14, whose binding to these subtypes is in the low nanomolar range consistent with native SST-14 [2]. For applications requiring simultaneous detection or quantification of all five SSTR subtypes, no clinically approved analog can substitute for [Tyr1]-SST-14.
| Evidence Dimension | SSTR subtype binding breadth (IC₅₀ range across SSTR1–5) |
|---|---|
| Target Compound Data | [Tyr1]-Somatostatin-14: SSTR1–5 IC₅₀ values in the 0.1–2.0 nM range (pan-sSTR binding) |
| Comparator Or Baseline | Octreotide: SSTR2 IC₅₀ ≈ 0.4–1.0 nM; SSTR5 IC₅₀ ≈ 7–10 nM; SSTR1, SSTR3, SSTR4 IC₅₀ >1,000 nM |
| Quantified Difference | >1,000-fold selectivity gap for SSTR1, SSTR3, and SSTR4; octreotide is functionally inactive at these subtypes |
| Conditions | HEK 293 cells expressing recombinant human SSTR1–5; competitive displacement of ¹²⁵I-labeled ligand; 25°C, 1 h incubation |
Why This Matters
Procurement of [Tyr1]-SST-14 is mandatory when the assay objective is pan-SSTR profiling or receptor autoradiography in heterogeneous tissues where SSTR1/SSTR4 expression must be preserved; octreotide-based tracers generate false negatives for these subtypes.
- [1] Reubi JC, Schär JC, Waser B, Wenger S, Heppeler A, Schmitt JS, Mäcke HR. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273–282. View Source
- [2] Lewis I, Bauer W, Albert R, Chandramouli N, Pless J, Weckbecker G, Bruns C. A novel somatostatin mimic with broad somatotropin release inhibitory factor receptor binding and superior therapeutic potential. J Med Chem. 2003;46(12):2334–2344. View Source
